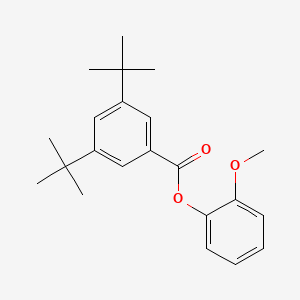
2-Methoxyphenyl 3,5-di-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenyl 3,5-di-tert-butylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to a phenyl ring and two tert-butyl groups attached to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions
2-Methoxyphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenyl 3,5-di-tert-butylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
科学的研究の応用
2-Methoxyphenyl 3,5-di-tert-butylbenzoate has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The methoxy group and tert-butyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-2-methoxybenzaldehyde: Shares the tert-butyl and methoxy groups but differs in the presence of an aldehyde group instead of an ester.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has an isocyanate functional group instead of a benzoate.
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Contains two methoxyphenyl groups but differs in the presence of a conjugated diene system .
Uniqueness
2-Methoxyphenyl 3,5-di-tert-butylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
生物活性
2-Methoxyphenyl 3,5-di-tert-butylbenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of methoxy and tert-butyl groups, suggests that it may interact with various biological targets, making it a candidate for further research into its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methoxy group (-OCH₃) and two tert-butyl groups attached to a benzoate moiety, which may influence its solubility and reactivity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Table 1 summarizes findings from recent studies on related compounds.
| Compound | Cancer Type | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis | 15 |
| Related Compound A | Lung Cancer | Inhibition of PI3K/Akt pathway | 12 |
| Related Compound B | Colon Cancer | Cell cycle arrest at G1 phase | 10 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. A study conducted by highlighted its effectiveness against Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, thereby disrupting cancer cell metabolism.
- Receptor Modulation : It could also modulate receptor activity, influencing signaling pathways related to cell growth and survival.
Case Studies
A notable case study published in Nature Communications examined the effects of structurally similar compounds on cancer cell lines. The results indicated that modifications in the side chains significantly affected the biological activity of these compounds. This suggests that further structural optimization of this compound could enhance its efficacy.
特性
分子式 |
C22H28O3 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
(2-methoxyphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-21(2,3)16-12-15(13-17(14-16)22(4,5)6)20(23)25-19-11-9-8-10-18(19)24-7/h8-14H,1-7H3 |
InChIキー |
HJGPCZTZLBSURT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















